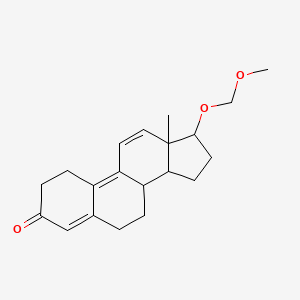
Dibutyl 4,6-dimethyl-2,3-dioxo-2,10-dihydro-3h-phenoxazine-1,9-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibutyl 4,6-dimethyl-2,3-dioxo-2,10-dihydro-3H-phenoxazine-1,9-dicarboxylate is a chemical compound belonging to the phenoxazine family. Phenoxazines are known for their diverse applications in material science, organic light-emitting diodes, photoredox catalysts, dye-sensitized solar cells, and chemotherapy
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Dibutyl 4,6-dimethyl-2,3-dioxo-2,10-dihydro-3H-phenoxazine-1,9-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its electronic properties.
Reduction: Reduction reactions can modify the compound’s structure and reactivity.
Substitution: Substitution reactions can introduce different functional groups, enhancing its versatility in chemical synthesis.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce new functional groups, leading to a variety of phenoxazine derivatives .
Aplicaciones Científicas De Investigación
Dibutyl 4,6-dimethyl-2,3-dioxo-2,10-dihydro-3H-phenoxazine-1,9-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Mecanismo De Acción
The mechanism of action of dibutyl 4,6-dimethyl-2,3-dioxo-2,10-dihydro-3H-phenoxazine-1,9-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to modulate redox reactions, interact with biological macromolecules, and influence cellular signaling pathways. Detailed studies on its molecular targets and pathways are necessary to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Phenoxazine: The parent compound with a simpler structure.
Phenothiazine: A structurally related compound with similar applications in medicine and industry.
Actinomycin D: A phenoxazine derivative with strong antitumor properties.
Uniqueness
Its dibutyl and dimethyl substitutions enhance its solubility and reactivity, making it a valuable compound for various scientific and industrial applications .
Propiedades
Número CAS |
14208-79-8 |
|---|---|
Fórmula molecular |
C24H27NO7 |
Peso molecular |
441.5 g/mol |
Nombre IUPAC |
dibutyl 4,6-dimethyl-2,3-dioxo-10H-phenoxazine-1,9-dicarboxylate |
InChI |
InChI=1S/C24H27NO7/c1-5-7-11-30-23(28)15-10-9-13(3)21-17(15)25-18-16(24(29)31-12-8-6-2)20(27)19(26)14(4)22(18)32-21/h9-10,25H,5-8,11-12H2,1-4H3 |
Clave InChI |
SCKPSTSHPQQZJN-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)C1=C2C(=C(C=C1)C)OC3=C(C(=O)C(=O)C(=C3N2)C(=O)OCCCC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5S)-2,7-diazaspiro[4.4]nonane-1,3,8-trione](/img/structure/B14708523.png)
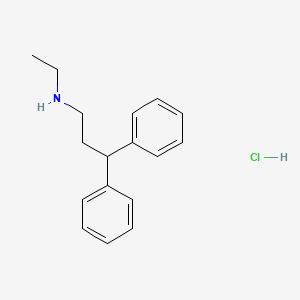

![Naphtho[2,3-f]quinoxaline-7,12-dione, 1,2,3,4-tetrahydro-](/img/structure/B14708531.png)
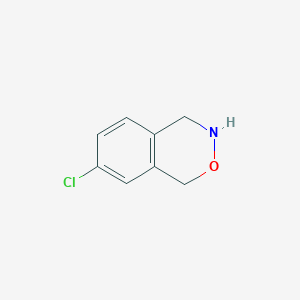
![{[4-Nitro-3-(trifluoromethyl)phenyl]imino}diethane-2,1-diyl dimethanesulfonate](/img/structure/B14708538.png)
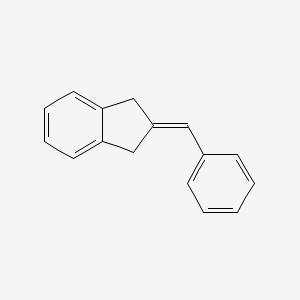
![dimethyl (1S,2S)-spiro[2.6]nona-4,6,8-triene-1,2-dicarboxylate](/img/structure/B14708560.png)
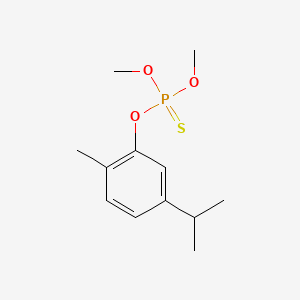
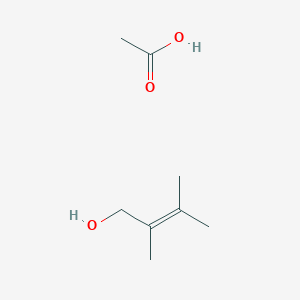
![Hexanamide, N-[(phenylamino)thioxomethyl]-](/img/structure/B14708581.png)

